molecular formula C9H8ClF3N2O B6216939 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide CAS No. 2763777-51-9

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide

Cat. No.: B6216939
CAS No.: 2763777-51-9
M. Wt: 252.6
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Description

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)pyridine
  • 2-chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is unique due to the presence of both a trifluoromethyl group and an amide linkage. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

CAS No.

2763777-51-9

Molecular Formula

C9H8ClF3N2O

Molecular Weight

252.6

Purity

95

Origin of Product

United States

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